molecular formula C19H17ClN2OS B2883724 3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-40-0

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Cat. No. B2883724
M. Wt: 356.87
InChI Key: OKMPIYNIPFLHAA-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide” is a synthetic compound that has been widely studied due to its potential applications in various scientific research fields. It is a derivative of thiazole, a class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .


Molecular Structure Analysis

Thiazoles are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on synthesizing new compounds with the thiazole ring and evaluating their biological activities. This could lead to the development of new drugs with lesser side effects .

properties

IUPAC Name

3-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMPIYNIPFLHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

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